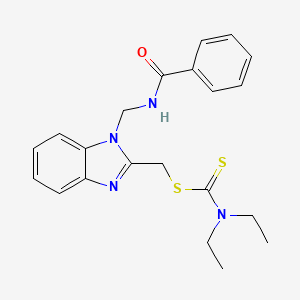
Chromesalam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromesalam is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chromesalam typically involves a series of well-defined chemical reactions. One common method includes the reaction of chromium salts with specific organic ligands under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and interaction of the reactants.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its pure form. The use of advanced technologies and equipment ensures high yield and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Chromesalam undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state compounds.
Reduction: It can also be reduced using reducing agents, resulting in lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one or more of its ligands are replaced by other chemical groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction could produce chromium(II) derivatives.
Applications De Recherche Scientifique
Chromesalam has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation-reduction processes.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique reactivity and stability.
Industry: Employed in the production of high-performance materials and coatings due to its excellent chemical properties.
Mécanisme D'action
The mechanism by which Chromesalam exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved in these interactions are complex and depend on the specific context in which this compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chromium(III) sulfate
- Chromium(III) chloride
- Chromium(III) acetate
Highlighting Uniqueness
Chromesalam stands out due to its unique combination of stability and reactivity. Unlike other chromium compounds, it offers a balance of properties that make it suitable for a wide range of applications. Its ability to undergo various chemical reactions under controlled conditions further enhances its versatility and usefulness in scientific research and industrial applications.
Propriétés
Numéro CAS |
68214-26-6 |
|---|---|
Formule moléculaire |
C14H16CrNO8 |
Poids moléculaire |
378.27 g/mol |
Nom IUPAC |
azanium;chromium(3+);2-oxidobenzoate;dihydrate |
InChI |
InChI=1S/2C7H6O3.Cr.H3N.2H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;;/h2*1-4,8H,(H,9,10);;1H3;2*1H2/q;;+3;;;/p-3 |
Clé InChI |
VGYJEWWHLCHING-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].[NH4+].O.O.[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



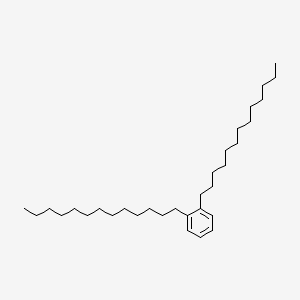
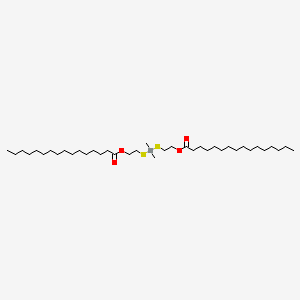
![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
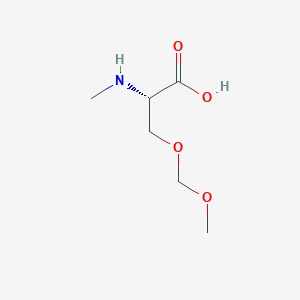

![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)
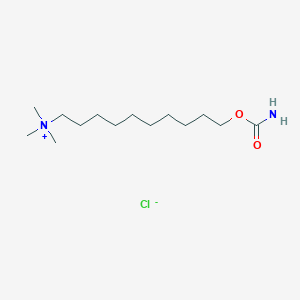
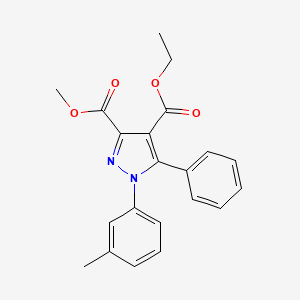
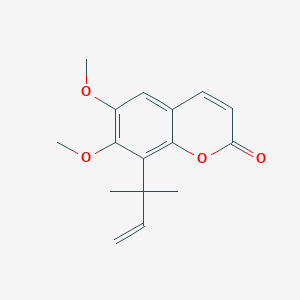
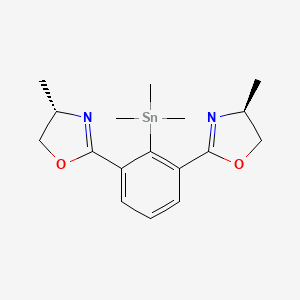
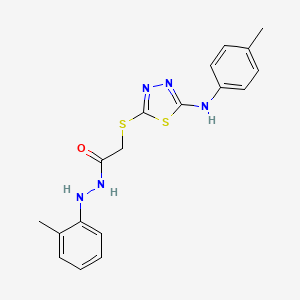
![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
